
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the chlorophenoxy group suggests that this compound may have some biological activity, as chlorophenoxy compounds are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrazole ring, the aromatic chlorophenoxy group, and the aldehyde group . These functional groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo nucleophilic addition reactions, and the chlorophenoxy group could potentially undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and chlorophenoxy groups could impact its solubility in various solvents .
Aplicaciones Científicas De Investigación
Drug Development
- Application Summary: The compound has been studied for its potential as an oral drug candidate, particularly for its anti-acetylcholinesterase activity .
- Methods of Application: The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools. A UV spectrophotometric method was developed to verify the predicted properties and determine stability of the proposed compound in the presence of various stressors .
- Results: The compound remained stable under various photolytic and pH stress conditions. However, the compound exhibited degradation under oxidative and thermal stress. The observed remarkable dose-dependent anti-acetylcholinesterase activity indicates that the compound may be a drug candidate for treating neurodegenerative disorders .
Corrosion Inhibition
- Application Summary: The compound has been used in studies of corrosion inhibition on 6061 Al alloy in 0.05 M HCl .
- Methods of Application: Weight loss method, potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were employed in the study .
- Results: Higher concentration and temperature were found to improve the efficiency of inhibitor. Highest corrosion resistance of 95.29% was recorded with 100 ppm CMTT at 333 K .
Quantum Chemical Studies
- Application Summary: The compound has been used in quantum chemical studies to understand its interaction with the metal surface and its corrosion inhibition properties .
- Methods of Application: Quantum chemical parameters such as highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), energy gap (ΔE), dipole moment (l) and Mulliken charges were calculated .
- Results: Quantum chemical calculations endorsed experimental information and the adsorption of inhibitor molecules onto the metal surface .
Synthesis of Fipexide
- Application Summary: The compound is similar to 4-Chlorophenoxyacetic acid or parachlorophenoxyacetate (pCPA), a synthetic pesticide. A proven use of pCPA is in the synthesis of Fipexide .
- Methods of Application: The specific methods of application for the synthesis of Fipexide are not provided in the source .
- Results: The result of this application is the production of Fipexide, a drug used for cognitive disorders .
Quality Control Analysis
- Application Summary: The compound has been used in the development and validation of a stability-indicating RP-HPLC-FLD method for its determination .
- Methods of Application: The compound’s solution was subjected to hydrolytic, oxidative, photolytic, transition metal- and thermal- stress. The chromatographic separation was achieved over a C18 column, using an isocratic mobile phase comprising a mixture of acetonitrile and acidified water of pH 2.67 (1:1, v/v), at a flow rate of 1.00 mL/min and detection using a fluorescent light detector .
- Results: The compound was extensively decomposed in alkaline-hydrolytic, oxidative, metal- and dry heat- stress. However, the compound in acidic and neutral conditions was resistant to photolysis .
Synthesis of Anti-microbial and Anti-enzymatic Derivatives
- Application Summary: The compound has been used as a precursor for preparing a number of less cytotoxic anti-microbial and anti-enzymatic derivatives .
- Methods of Application: The specific methods of application for the synthesis of these derivatives are not provided in the source .
- Results: The result of this application is the production of less cytotoxic anti-microbial and anti-enzymatic derivatives .
Propiedades
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-9(13)4-6-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPAPVDFYYEDPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377599 |
Source


|
| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
109925-13-5 |
Source


|
| Record name | 5-(4-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)
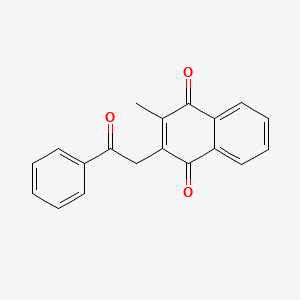
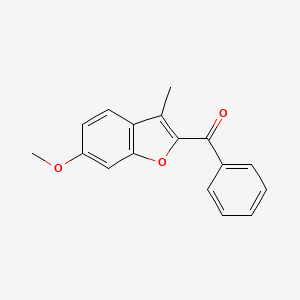
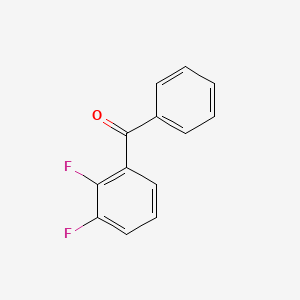
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)
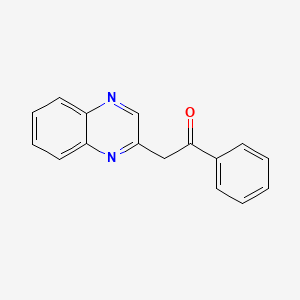

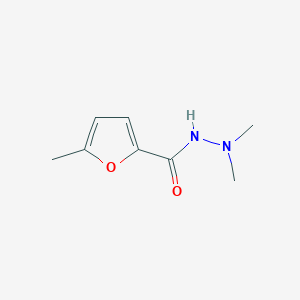
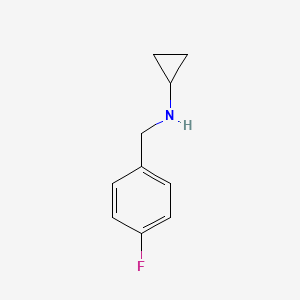
![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)
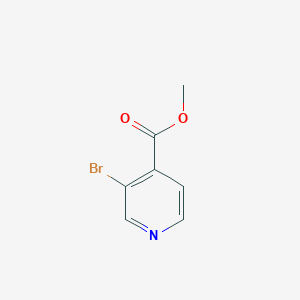
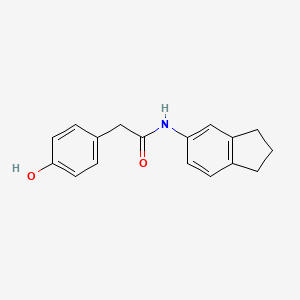
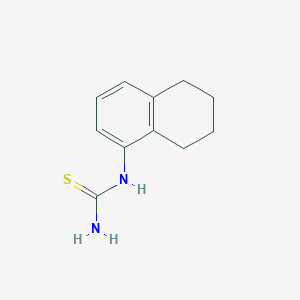
![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)